2-Amino-2-methylbutan-1-ol
Overview
Description
The compound 2-Amino-2-methylbutan-1-ol, while not directly studied in the provided papers, is related to the compounds that have been investigated. For instance, 2-aminobutan-1-ol has been shown to retard the growth of Musca domestica larvae, and its interaction with choline suggests a complex biological activity . The synthesis of related compounds, such as 4-aminobutane-1,2,3-triol, has been achieved using carbohydrate-derived aldehydes, indicating the potential for diverse synthetic routes that might be applicable to 2-Amino-2-methylbutan-1-ol .
Synthesis Analysis
The synthesis of related amino alcohols and amino acids has been explored in the literature. For example, the synthesis of 4-aminobutane-1,2,3-triol from d- or l-glucose demonstrates the feasibility of deriving such compounds from natural sources . Additionally, the synthesis of beta-amino acids containing an aziridine heterocycle from aspartic acid shows the versatility of amino acid derivatives in chemical synthesis . These methods could potentially be adapted for the synthesis of 2-Amino-2-methylbutan-1-ol.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Amino-2-methylbutan-1-ol has been analyzed using various techniques. For instance, vibrational assignment, HOMO-LUMO, and NBO analysis of a related compound were performed using density functional theory (DFT), which provided insights into the stability and electronic properties of the molecule . Such analyses are crucial for understanding the reactivity and potential applications of 2-Amino-2-methylbutan-1-ol.
Chemical Reactions Analysis
The chemical reactivity of amino alcohols has been studied, with 2-aminobutan-1-ol shown to be incorporated into the phospholipids of larvae, indicating its participation in biological processes . The ability of related compounds to undergo transformations, such as the formation of phosphoryl derivatives, suggests that 2-Amino-2-methylbutan-1-ol could also engage in a variety of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 2-Amino-2-methylbutan-1-ol have been characterized. For example, the FTIR and FT-Raman spectra of a similar compound provided information on its vibrational modes, which are important for understanding its physical properties . The study of optically active amino acids and their derivatives, such as those synthesized from aspartic acid, also contributes to the knowledge of the physical properties of these types of molecules .
Scientific Research Applications
Biofuel Production
2-methylpropan-1-ol (isobutanol), a candidate biofuel, can be produced from glucose via a modified amino acid pathway in recombinant organisms. Anaerobic conditions are necessary for economic viability. The challenge of cofactor imbalance in the pathway, due to the requirement of NADPH by certain enzymes, was addressed by engineering an NADH-dependent pathway. This approach achieved anaerobic isobutanol production at 100% theoretical yield, surpassing the productivity of both NADPH-dependent pathways and strains overexpressing transhydrogenase (Bastian et al., 2011).
Enzymatic Research
The isolation and properties of the proteolytic enzyme, cathepsin D, from bovine spleen have been studied using methods involving paper chromatography with 2-methylbutan-2-ol-phthalate solvent. This research contributes to the understanding of enzymatic processes and their potential applications (Press, Porter, & Cebra, 1960).
Aroma Compound Analysis
2-methylbutanol, related to 2-Amino-2-methylbutan-1-ol, is examined for its enantiomeric ratios in fermented foods. This study is significant for understanding the Ehrlich degradation pathway and the enantiomeric distribution of various metabolites in food products, offering insights into the food chemistry and quality control sectors (Matheis, Granvogl, & Schieberle, 2016).
Metabolic Engineering
Research in metabolic engineering has led to the development of microbial strains for the production of pentanol isomers like 2-methyl-1-butanol and 3-methyl-1-butanol, derived from amino acid substrates. This has applications in biofuels, as these chemicals can be used as potential biofuel components (Cann & Liao, 2009).
Chiral Synthesis and Pharmaceutical Applications
The chemoenzymatic synthesis of optically active (R)-(+)-2-methylbutan-1-ol, related to 2-Amino-2-methylbutan-1-ol, has been achieved, with applications in synthesizing chiral pheromones and potentially in pharmaceuticals (Geresh et al., 1998).
Environmental Research
2-methylbutan-2-ol has been identified as a potential disinfection by-product in treated drinking water. Understanding these by-products is crucial for ensuring water safety and developing better water treatment processes (Jobst et al., 2011).
Chemical Synthesis
Studies on the thermal decomposition of alcohols like 2-methylbutan-2-ol offer insights into chemical reactions at high temperatures, which is vital for chemical synthesis and industrial processes (Johnson, 1974).
Safety And Hazards
The compound is classified as a Category 2 flammable liquid according to the 29 CFR 1910 (OSHA HCS) . It also has acute toxicity upon inhalation (Category 4) and dermal contact (Category 4) . It can cause skin irritation (Category 2) and serious eye damage (Category 1) . It may also cause specific target organ toxicity after a single exposure (Category 3), particularly affecting the respiratory system .
properties
IUPAC Name |
2-amino-2-methylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-5(2,6)4-7/h7H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKGDMNPQAZMKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436195 | |
Record name | 2-amino-2-methylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-methylbutan-1-ol | |
CAS RN |
10196-30-2 | |
Record name | 2-amino-2-methylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2-methylbutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.